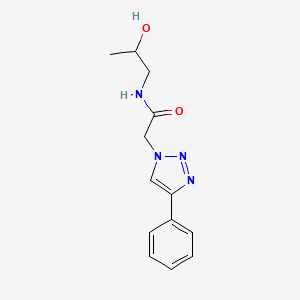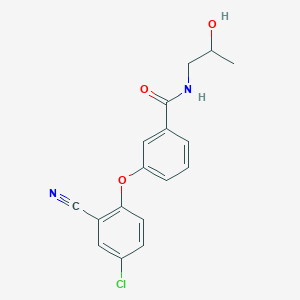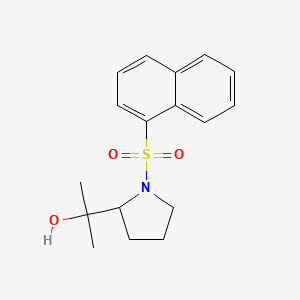![molecular formula C16H25NO3S B6641569 N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide, commonly known as SMB-115, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of SMB-115 involves its selective inhibition of certain types of ion channels. Specifically, this compound has been found to inhibit the activity of potassium channels, which play a key role in regulating the electrical activity of cells. By selectively inhibiting these channels, SMB-115 can affect a range of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of SMB-115 are varied and complex. In addition to its effects on ion channels, this compound has been found to affect neurotransmitter release, calcium signaling, and apoptosis. These effects have been studied in a range of cell types and animal models, and have shown promise for further research.
Advantages and Limitations for Lab Experiments
One of the primary advantages of SMB-115 for lab experiments is its selective inhibition of potassium channels. This allows researchers to study the role of these channels in a range of physiological processes. However, there are some limitations to the use of SMB-115 in lab experiments. For example, this compound has been found to have off-target effects on other ion channels, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for research on SMB-115. One area of interest is the development of more selective inhibitors of potassium channels, which could provide even greater insights into the role of these channels in various physiological processes. Additionally, there is interest in studying the effects of SMB-115 on different types of cells and tissues, as well as in animal models of disease. Finally, there is potential for the development of new therapeutic agents based on the structure of SMB-115, which could have applications in the treatment of a range of diseases.
Synthesis Methods
The synthesis of SMB-115 involves the reaction of 4-chloromethylbenzenesulfonamide with cyclohexylamine and 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then hydrolyzed to form SMB-115. This method has been found to be effective in producing high yields of pure SMB-115.
Scientific Research Applications
SMB-115 has been found to have a range of applications in scientific research. One of the primary uses of this compound is in the study of ion channels. SMB-115 has been found to selectively inhibit certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes.
properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-4-5-13(2)16(10-12)21(19,20)17(3)15-8-6-14(11-18)7-9-15/h4-5,10,14-15,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTWRPCLQNVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)


